Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide
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Overview
Description
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide is a versatile organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 3-amino-5-(methoxycarbonyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide has diverse applications in scientific research:
Chemistry: Used extensively in organic synthesis for constructing complex molecules.
Biology: Employed in the synthesis of biologically active compounds and drug candidates.
Medicine: Plays a role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the organoboron compound to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the unique electronic properties of the trifluoroboranuide group, which enhances the reactivity and stability of the intermediate species .
Comparison with Similar Compounds
Similar Compounds
- Potassium [3-(ethoxycarbonyl)phenyl]trifluoroboranuide
- Potassium [3-amino-5-(methylcarbonyl)phenyl]trifluoroboranuide
Uniqueness
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the amino and methoxycarbonyl groups allows for additional functionalization and derivatization, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
potassium;(3-amino-5-methoxycarbonylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO2.K/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5;/h2-4H,13H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZQDWIJMXQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)N)C(=O)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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